Chloromethyl 4-chlorobutanoate
Description
Significance and Research Context of Halogenated Esters
Halogenated organic compounds are fundamental to modern organic synthesis, serving as crucial intermediates in the creation of a vast array of molecules, including pharmaceuticals and agrochemicals. guidechem.com Among these, halogenated esters are a particularly important subclass. These compounds are often employed as intermediates and are recognized as potent alkylating agents, a characteristic derived from the presence of a halogen atom which acts as a good leaving group in nucleophilic substitution reactions. wikipedia.orgnih.gov
The reactivity of halogenated esters allows for the strategic introduction of various functional groups, making them indispensable tools for synthetic chemists. mdpi.com For instance, α-halo esters are key reactants in the Darzens reaction to form α,β-epoxy esters and can be converted into amino acids through substitution with an azide (B81097) followed by reduction. wikipedia.org The ester group itself can be manipulated, while the halogen provides a reactive handle for carbon-carbon or carbon-heteroatom bond formation. This dual reactivity is a cornerstone of their utility. The inclusion of halogen atoms can also significantly alter the electronic properties and biological activity of a molecule.
Overview of Chloromethyl 4-chlorobutanoate as a Synthetic Building Block
This compound, identified by the CAS Number 80418-49-1 , is a bifunctional molecule with the chemical formula C₅H₈Cl₂O₂. guidechem.comchemblink.com Its structure features a four-carbon butanoate backbone with two distinct and reactive carbon-chlorine bonds: one in the chloromethyl group of the ester and another at the C-4 position of the butanoyl chain.
This dual functionality suggests its potential as a versatile synthetic intermediate. The chloromethyl ester group is a highly reactive moiety. google.com The chlorine atom on the methyl group is readily displaced by nucleophiles, a reaction facilitated by the adjacent ester functionality. This reactivity makes chloromethyl esters valuable for creating prodrugs, where they are attached to a drug molecule and later cleaved in the body. researchgate.net
Simultaneously, the chlorine atom at the other end of the molecule, a primary alkyl chloride, also allows for nucleophilic substitution reactions, though its reactivity profile differs from the chloromethyl group. This enables the sequential or, under specific conditions, simultaneous introduction of two different functionalities, making this compound a potentially useful linker or precursor for more complex heterocyclic or polyfunctional compounds. While specific, detailed research on the applications of this compound is not extensively documented in publicly available literature, its properties and potential can be inferred from the established chemistry of its constituent functional groups.
| Property | Value | Source(s) |
| CAS Number | 80418-49-1 | guidechem.com |
| Molecular Formula | C₅H₈Cl₂O₂ | guidechem.com |
| Molecular Weight | 171.02 g/mol | guidechem.com |
| Boiling Point (Predicted) | 196.3 ± 15.0 °C at 760 mmHg | guidechem.com |
| Density (Predicted) | 1.2 ± 0.1 g/cm³ | guidechem.com |
| Flash Point (Predicted) | 79.0 ± 19.4 °C | guidechem.com |
| Refractive Index (Predicted) | 1.447 | guidechem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
80418-49-1 |
|---|---|
Molecular Formula |
C5H8Cl2O2 |
Molecular Weight |
171.02 g/mol |
IUPAC Name |
chloromethyl 4-chlorobutanoate |
InChI |
InChI=1S/C5H8Cl2O2/c6-3-1-2-5(8)9-4-7/h1-4H2 |
InChI Key |
BTBPRWMCIBAAST-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)OCCl)CCl |
Origin of Product |
United States |
Synthetic Methodologies for Chloromethyl 4 Chlorobutanoate
Established Synthetic Routes for Chloromethyl Esters of Chlorobutanoic Acids
The traditional synthesis of chloromethyl esters, which can be applied to 4-chlorobutanoic acid, relies on several well-documented pathways. These methods focus on the creation of the chloromethyl ester moiety from the corresponding carboxylic acid.
Esterification Reactions with Chloromethanol Derivatives
A primary route to Chloromethyl 4-chlorobutanoate involves the esterification of 4-chlorobutanoic acid with a reagent capable of donating the chloromethyl group.
One of the most effective reagents for this transformation is chloromethyl chlorosulfate (B8482658) (ClCH₂OSO₂Cl) . tandfonline.comoakwoodchemical.com This method is often performed under phase-transfer catalysis (PTC) conditions. In a typical procedure, the sodium or potassium salt of 4-chlorobutanoic acid is reacted with chloromethyl chlorosulfate in a biphasic system, such as dichloromethane (B109758) and water. oakwoodchemical.commdpi.com A phase-transfer catalyst, like a quaternary ammonium (B1175870) salt, is employed to transport the carboxylate anion into the organic phase where it reacts with the chloromethylating agent. mdpi.comdokumen.pub This method is noted for its high efficiency and for avoiding the generation of the highly carcinogenic byproduct, bis(chloromethyl) ether. oakwoodchemical.comphasetransfercatalysis.comscbt.com
Another established, albeit sometimes lower-yielding, method involves the reaction of an acid chloride with formaldehyde (B43269). google.com In this approach, 4-chlorobutanoic acid would first be converted to 4-chlorobutanoyl chloride . This acid chloride is then reacted with formaldehyde or a formaldehyde donor, such as paraformaldehyde, in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂), ferric chloride (FeCl₃), or stannic chloride (SnCl₄). google.comdamascusuniversity.edu.sy
Other reagents, such as chloroiodomethane (ClCH₂I) , have also been described for the preparation of chloromethyl esters from carboxylic acids. mdpi.com Furthermore, a versatile method involves the in situ generation of chloromethylating agents. For instance, zinc(II) salts can catalyze the reaction between an acetal, like dimethoxymethane, and an acid halide, such as acetyl chloride, to rapidly produce chloromethyl methyl ether, which can then be used for esterification. researchgate.netorganic-chemistry.orgorgsyn.org
Chlorination Approaches for Butanoate Esters
The "4-chloro" portion of the target molecule's name indicates that the butanoate backbone is chlorinated at the fourth carbon position. This feature is typically introduced before the final esterification step. The common precursor for this backbone is γ-butyrolactone, which can be opened and chlorinated using various reagents to yield 4-chlorobutanoic acid or its simple esters. These chlorinated precursors are then used in the esterification reactions detailed in the previous section to form the final product, this compound.
Novel Synthetic Strategies and Methodological Advancements
Recent progress in chemical synthesis has led to the development of more efficient, safer, and environmentally friendly methods for producing chloromethyl esters.
Green Chemistry Approaches in Chloromethyl Ester Synthesis
A significant driver in modern synthesis is the adoption of green chemistry principles. In the context of chloromethyl ester synthesis, this is demonstrated by the preference for reagents like chloromethyl chlorosulfate, which explicitly avoids the formation of the potent carcinogen bis(chloromethyl) ether, a common byproduct in older chloromethylation methods. oakwoodchemical.comscbt.com
The broader field of green chemistry also emphasizes the use of selective, less toxic reagents. For example, the use of tert-butyl hypochlorite (B82951) as a mild and selective oxidant in the synthesis of related furan-based esters from biomass-derived 5-(chloromethyl)furfural (CMF) highlights a move towards more innocuous reagents. rsc.orgrsc.org The development of highly efficient catalytic processes that minimize waste and energy consumption, such as the zinc-catalyzed in situ generation of haloalkyl ethers, is another key aspect of green synthetic design. researchgate.netresearchgate.net Such atom-economical reactions represent a significant advancement over stoichiometric methods. researchgate.netacs.org
Catalytic Systems for Enhanced Synthesis
The use of catalysts is central to improving the efficiency and selectivity of chloromethyl ester synthesis.
Phase-Transfer Catalysis (PTC) is a powerful technique for this class of reactions. dokumen.pubphasetransfercatalysis.comiosrjournals.org By using catalysts such as quaternary ammonium salts (e.g., tetrabutylammonium (B224687) hydrogen sulfate (B86663) or triethylbenzylammonium chloride), reactants from two immiscible phases (typically aqueous and organic) can be brought together to react. mdpi.comspbu.ru For the synthesis of this compound, PTC would facilitate the reaction of the water-soluble salt of 4-chlorobutanoic acid with a chloromethylating agent in an organic solvent, leading to faster reaction rates and often allowing for milder conditions. mdpi.comdokumen.pub Advanced systems using polymer-supported catalysts have also been developed, which simplify catalyst removal and recycling. acs.org
Lewis Acid Catalysis plays a crucial role, particularly in methods involving formaldehyde or acetals. While older methods used stoichiometric or large catalytic amounts of Lewis acids like ZnCl₂, damascusuniversity.edu.sy modern advancements have shown that minute quantities (e.g., 0.01 mol%) of zinc(II) salts can be highly effective in accelerating the formation of chloromethylating agents from acetals and acid halides. researchgate.netorganic-chemistry.orgorgsyn.org This catalytic efficiency reduces the cost and environmental impact associated with the catalyst.
The following table summarizes various catalytic approaches applicable to the synthesis of chloromethyl esters.
Interactive Data Table: Catalytic Systems for Chloromethyl Ester Synthesis| Catalytic System | Catalyst Example | Reagents | Key Advantages |
|---|---|---|---|
| Phase-Transfer Catalysis (PTC) | Tetrabutylammonium salt | Carboxylic acid salt + Chloromethylating agent (e.g., Chloromethyl chlorosulfate) | Enhanced reaction rates, mild conditions, suitable for biphasic systems. mdpi.comdokumen.pub |
| Lewis Acid Catalysis | Zinc Chloride (ZnCl₂) | Acid Chloride + Formaldehyde | Established method for forming C-O bond. google.comdamascusuniversity.edu.sy |
| High-Efficiency Lewis Acid Catalysis | Zinc(II) Triflate (Zn(OTf)₂) | Acetal + Acid Halide | Very low catalyst loading (0.01 mol%), rapid reaction, in situ generation of reagent. researchgate.netorgsyn.org |
| Polymer-Supported PTC | Quaternary ammonium-functionalized polymer | Chloromethyl compound + Alcohol | Easy catalyst separation and reusability. acs.org |
Scale-Up Considerations and Process Optimization in Research Synthesis
Transitioning a synthetic procedure from a laboratory research scale to a larger, kilogram-scale production involves significant challenges and requires careful process optimization. asischem.com
A primary concern during the scale-up of chloromethylation reactions is the management of reaction exotherms to ensure safety. sci-hub.se Process optimization aims to develop robust and reproducible synthetic routes, often by modifying reaction schemes to use safer and more cost-effective reagents. asischem.com For the synthesis of this compound, this involves avoiding reagents that produce highly toxic and difficult-to-remove byproducts. The use of chloromethyl chlorosulfate or the in situ generation of the chloromethylating agent are strategies that are more amenable to scale-up than classical methods that can produce bis(chloromethyl) ether. phasetransfercatalysis.comorgsyn.org
Chemical Reactivity and Mechanistic Investigations of Chloromethyl 4 Chlorobutanoate
Electrophilic and Nucleophilic Reactivity at Chloromethyl and Chloroalkyl Centers
The presence of two distinct chloro-substituted carbons in chloromethyl 4-chlorobutanoate dictates its reactivity towards nucleophiles and its potential to undergo elimination reactions. The chloromethyl group, being adjacent to an electron-withdrawing ester functionality, exhibits different reactivity compared to the chloroalkyl group at the end of the butanoate chain.
Substitution Reactions
Both the chloromethyl and the 4-chloroalkyl groups are susceptible to nucleophilic substitution reactions. The chlorine atom in both positions acts as a leaving group, allowing for its replacement by various nucleophiles. The reactivity of each site is influenced by steric and electronic factors.
The chloromethyl group is generally more reactive towards nucleophilic attack than the 4-chloro position due to the inductive effect of the adjacent carbonyl group, which polarizes the C-Cl bond. However, the nature of the nucleophile and the reaction conditions play a crucial role in determining the regioselectivity of the substitution. Strong nucleophiles can lead to substitution at both sites, while carefully chosen reagents and conditions can allow for selective functionalization. For instance, in reactions with certain nucleophiles, the more electrophilic carbon of the chloromethyl group is preferentially attacked.
Vicarious nucleophilic substitution (VNS) of hydrogen is a known reaction type for compounds containing a chloromethyl group. kuleuven.be This reaction typically involves the reaction of a carbanion with an electron-deficient aromatic or heterocyclic system, where the chloromethyl group facilitates the substitution of a hydrogen atom. kuleuven.be While not directly reported for this compound itself, the presence of the chloromethyl moiety suggests its potential to participate in such transformations under appropriate conditions.
Elimination Reactions
Elimination reactions, particularly those involving the 4-chlorobutyl chain, can lead to the formation of unsaturated compounds. The feasibility of elimination is dependent on the strength of the base used and the reaction temperature. Strong, non-nucleophilic bases can promote the removal of hydrogen chloride to form a double bond. The stereochemistry of 1,3-elimination reactions has been studied in related systems like ethyl 4-chlorobutanoate, providing insights into the potential pathways for this compound. pageplace.de
Ester Hydrolysis and Transesterification Kinetics
The ester functionality in this compound is a key reactive site, susceptible to hydrolysis and transesterification.
Ester Hydrolysis:
Under acidic or basic conditions, the ester can be hydrolyzed to yield 4-chlorobutanoic acid and chloromethanol. The kinetics of ester hydrolysis are influenced by factors such as pH, temperature, and the presence of catalysts. researchgate.net Studies on related chloro-substituted alkyl acetates have shown that both neutral and acid-catalyzed hydrolysis can occur. researchgate.net The mechanism of acid-catalyzed hydrolysis for monochloroesters is typically AAC2. researchgate.net For more complex halogenated esters, other mechanisms like A-BAC3 can become significant. researchgate.net
Transesterification:
Transesterification involves the reaction of the ester with an alcohol in the presence of a catalyst to form a new ester and methanol. The kinetics of transesterification have been extensively studied for the production of biodiesel from various oils. researchgate.netunl.edumatec-conferences.org These reactions can be catalyzed by acids, bases, or enzymes. mdpi.com The reaction proceeds through a series of equilibrium steps involving the formation of intermediates. unl.edu The rate of transesterification is influenced by factors such as the type of catalyst, the molar ratio of alcohol to ester, and the reaction temperature. researchgate.net
Carbonyl Reactivity and Alpha-Substitution Chemistry
The carbonyl group and the adjacent α-hydrogens of the butanoate chain are sites of important chemical reactivity.
Carbonyl Reactivity:
The carbonyl carbon is electrophilic and can be attacked by nucleophiles. This can lead to addition reactions or, under certain conditions, condensation reactions.
Alpha-Substitution Chemistry:
The hydrogen atoms on the carbon atom alpha to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate ion. pdx.edumsu.edu This enolate is a key reactive intermediate in a variety of important carbon-carbon bond-forming reactions. libretexts.orglibretexts.orgtransformationtutoring.com
Halogenation: In the presence of a base and a halogen, the α-position can be halogenated. pdx.edumsu.edu
Alkylation: The enolate can act as a nucleophile and react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the α-position. libretexts.org The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) is often employed to ensure complete enolate formation and prevent competing reactions. libretexts.org
The general principles of carbonyl alpha-substitution reactions are well-established and would be applicable to this compound, allowing for further functionalization of the molecule. msu.edulibretexts.org
Radical Reactions Involving Chloromethyl and Chloroalkyl Moieties
Both the chloromethyl and the 4-chloroalkyl groups can participate in radical reactions. The carbon-chlorine bond can be cleaved homolytically under the influence of radical initiators or photochemically to generate carbon-centered radicals. These radicals can then undergo a variety of transformations, including addition to unsaturated systems and hydrogen atom abstraction.
Research on the radical reactions of related alkyl chlorides and chloromethyl compounds provides a framework for understanding the potential reactivity of this compound. For example, the generation of radicals from similar structures has been explored in the context of atom transfer radical addition (ATRA) reactions. doi.org
Cyclization and Rearrangement Pathways
The bifunctional nature of this compound provides opportunities for intramolecular reactions, leading to the formation of cyclic structures.
Cyclization:
Intramolecular nucleophilic substitution, where a nucleophilic center within the molecule attacks one of the electrophilic chloro-substituted carbons, can lead to the formation of cyclic products. For instance, if the ester were to be hydrolyzed to the corresponding carboxylate, the resulting carboxylate anion could potentially displace the chloride from the 4-position to form a γ-lactone.
The formation of cyclopropane (B1198618) rings via intramolecular reactions is another possibility. wiley-vch.de For example, treatment with a strong base could potentially lead to the formation of a carbanion at the α-position, which could then displace the chloride at the 4-position, although this would result in a strained four-membered ring. More complex cyclization cascades are also conceivable under specific reaction conditions. acs.org
Rearrangement:
Rearrangement reactions are also possible, particularly those involving carbocation intermediates that could be formed from the chloroalkyl groups under certain conditions. These rearrangements would lead to the formation of more stable carbocations, followed by reaction with a nucleophile or elimination to give a rearranged product.
Spectroscopic and Structural Characterization of Chloromethyl 4 Chlorobutanoate in Advanced Chemical Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Proton NMR Spectroscopic Analysis
No experimental ¹H NMR data for Chloromethyl 4-chlorobutanoate has been found in the searched literature.
Carbon-13 NMR Spectroscopic Analysis
Specific ¹³C NMR spectral data for this compound are not available in the public scientific record.
Advanced Two-Dimensional NMR Techniques
Information regarding the application of advanced 2D NMR techniques, such as COSY, HSQC, or HMBC, for the structural elucidation of this compound could not be located.
Infrared (IR) and Raman Vibrational Spectroscopy
No specific IR or Raman spectra, including characteristic absorption bands or vibrational modes for this compound, have been reported in the available literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Detailed mass spectrometry data, including the molecular ion peak and fragmentation patterns for this compound, are not present in the surveyed scientific papers and databases.
X-ray Crystallography for Solid-State Structural Determination
There are no published reports on the single-crystal X-ray diffraction analysis of this compound, and therefore, no data on its crystal structure, bond lengths, or bond angles are available.
Applications of Chloromethyl 4 Chlorobutanoate in Advanced Organic Synthesis
Utilization as a Versatile C4 Building Block with Dual Halogen Functionality
The primary value of chloromethyl 4-chlorobutanoate in synthetic chemistry lies in its role as a C4 building block with two chlorine atoms of differing reactivity. The chlorine atom of the chloromethyl group (-O-CH₂-Cl) is significantly more susceptible to nucleophilic substitution than the chlorine at the C-4 position of the butanoate chain. This enhanced reactivity is due to the adjacent oxygen atom, which can stabilize the developing positive charge in the transition state of an Sₙ1-type reaction or activate the carbon for an Sₙ2 attack. Chloromethyl ethers are well-established as potent alkylating agents for a variety of nucleophiles. acs.orgorganic-chemistry.orgfigshare.com
In contrast, the 4-chloro group is a standard primary alkyl chloride, exhibiting typical reactivity for nucleophilic substitution and other transformations. This reactivity difference allows for selective reaction at the chloromethyl position while leaving the 4-chloro group intact for subsequent chemical modification. A synthetic strategy can, therefore, involve an initial reaction with a soft nucleophile at the more reactive site, followed by a second reaction, often under more forcing conditions, at the less reactive primary chloride.
Table 1: Comparison of Reactive Sites in this compound
| Feature | Chloromethyl Group (-O-CH₂Cl) | 4-Chloro Group (-CH₂CH₂CH₂Cl) |
|---|---|---|
| Relative Reactivity | High | Moderate |
| Typical Reactions | Nucleophilic substitution (e.g., with alcohols, phenols, carboxylic acids) acs.org | Nucleophilic substitution, Cross-coupling reactions |
| Activating Factor | Adjacent ether oxygen atom | Standard primary halide |
| Synthetic Role | Site for initial, mild modification | Site for subsequent functionalization |
Integration into Complex Molecular Architectures
The dual functionality of this compound makes it a candidate for constructing intricate molecular frameworks, including heterocyclic systems and chiral molecules.
Bifunctional electrophiles are foundational in the synthesis of heterocyclic compounds. rsc.orgnih.gov By reacting with dinucleophiles, this compound can theoretically serve as a precursor to various saturated heterocycles. The differential reactivity of its two chloro groups allows for controlled, stepwise cyclization reactions.
For instance, reaction with a dinucleophile such as ethylenediamine could proceed by initial attack of one amino group on the highly reactive chloromethyl carbon, followed by an intramolecular cyclization where the second amino group displaces the 4-chloro substituent, potentially forming a substituted piperazinone ring. Similarly, reactions with other dinucleophiles could yield a range of heterocyclic structures. This strategy is a common approach for assembling diverse N-, O-, and S-containing rings. rsc.orgnih.gov
Table 2: Potential Heterocyclic Scaffolds from this compound
| Dinucleophile | Potential Heterocyclic Product |
|---|---|
| Hydrazine | Substituted 1,2-diazine derivative |
| Ethylenediamine | Substituted piperazinone |
| Sodium Sulfide (Na₂S) | Substituted thiepan-2-one |
While specific applications in asymmetric synthesis are not extensively documented, the structure of this compound lends itself to potential use in chiral synthesis. A common strategy involves reacting a bifunctional molecule with a chiral auxiliary. The auxiliary can direct the stereoselective reaction at one of the electrophilic sites. Alternatively, the molecule could be used to alkylate a chiral substrate, creating a diastereomeric intermediate that could be separated and further elaborated. The introduction of a bifunctional unit like this allows for the construction of complex chiral molecules where the stereochemistry is set early in the synthetic sequence.
Applications in Polymer and Materials Science Research
In polymer chemistry, monomers containing reactive functional groups are valuable for synthesizing functional polymers and for post-polymerization modification. The chloromethyl group is a well-known reactive handle used in the modification of polymers, such as in 4-chloromethyl styrene. kpi.uasid.ir
This compound could theoretically be employed in several ways:
As a cross-linking agent: The two electrophilic sites can react with nucleophilic groups on different polymer chains, creating covalent bonds between them and leading to the formation of a polymer network.
As a monomer in polycondensation: Reaction with dinucleophiles like diols or diamines could lead to the formation of polyesters or polyamides, with the pendant chlorine atoms available for further modification.
For surface modification: The molecule could be used to functionalize surfaces by first grafting it via one of the chloro groups and then using the remaining chloro group to attach other molecules of interest.
Cross-Coupling Reactions and Functional Group Transformations
Modern synthetic chemistry relies heavily on cross-coupling reactions and predictable functional group transformations. This compound possesses multiple sites amenable to such reactions.
The primary alkyl chloride at the C-4 position is a suitable electrophile for various transition metal-catalyzed cross-coupling reactions. Nickel- and palladium-catalyzed methods have been developed that are effective for the coupling of unactivated primary alkyl chlorides with organometallic reagents, such as organoboron or organozinc compounds (e.g., Suzuki and Negishi couplings). nih.govmit.edust-andrews.ac.uk These reactions allow for the formation of new carbon-carbon bonds. The chloromethyl ether moiety is generally not compatible with these conditions and would likely react via other pathways. nih.gov
Beyond cross-coupling, the functional groups in this compound can undergo a variety of transformations.
Table 3: Summary of Potential Functional Group Transformations
| Functional Group | Reagents/Conditions | Resulting Group |
|---|---|---|
| Chloromethyl Ether | Nucleophiles (ROH, RSH, R₂NH) | Ether, Thioether, Amine |
| 4-Chloro Alkane | Nucleophiles (NaN₃, NaCN) | Azide (B81097), Nitrile |
| Ester | H₃O⁺ / H₂O | Carboxylic Acid |
| Ester | LiAlH₄ | Diol (with reduction of chloro groups) |
| Ester | R₂NH / Heat | Amide |
These transformations highlight the molecule's potential as an intermediate, allowing for the introduction of diverse functionalities into a C4 backbone through selective manipulation of its reactive sites.
Computational Chemistry and Theoretical Studies of Chloromethyl 4 Chlorobutanoate
Quantum Chemical Calculations on Electronic Structure and Reactivity
Currently, there are no specific published studies detailing the quantum chemical calculations of Chloromethyl 4-chlorobutanoate. Such a study would theoretically involve the use of computational methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Hartree-Fock, Møller-Plesset perturbation theory) to determine the molecule's electronic properties.
A comprehensive analysis would typically include:
Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
Electron Density Distribution: Mapping of the electron density to identify regions susceptible to electrophilic and nucleophilic attack. This would involve calculations of electrostatic potential (ESP) maps.
Without dedicated research, any data presented in tables for properties such as bond lengths, bond angles, dihedral angles, and electronic energies would be purely hypothetical.
Reaction Pathway Modeling and Transition State Analysis
Information regarding the reaction pathway modeling and transition state analysis for reactions involving this compound is not available in the current scientific literature. This type of study is crucial for understanding the kinetics and mechanisms of chemical reactions.
A typical computational investigation in this area would involve:
Identification of Reaction Coordinates: Defining the geometric parameters that change as reactants are converted into products.
Transition State Searching: Utilizing algorithms to locate the transition state structure, which is the highest energy point along the reaction pathway.
Frequency Calculations: Performing calculations to confirm the nature of the stationary points (reactants, products, and transition states). A transition state is characterized by having exactly one imaginary frequency.
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations would map the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state connects the desired species.
The resulting energy profiles would provide activation energies and reaction enthalpies, which are fundamental to understanding the feasibility and rate of a chemical reaction.
Conformational Analysis and Stereochemical Insights
There are no published studies on the conformational analysis and stereochemistry of this compound. Such an analysis is essential for understanding the three-dimensional structure of the molecule and how its shape influences its physical and chemical properties.
A computational conformational analysis would typically entail:
Potential Energy Surface (PES) Scan: Systematically rotating the rotatable bonds (e.g., C-C and C-O single bonds) and calculating the energy at each step to identify stable conformers (local minima on the PES).
Geometry Optimization: Fully optimizing the geometry of the identified stable conformers to determine their precise structures and relative energies.
Boltzmann Distribution Analysis: Calculating the population of each conformer at a given temperature based on their relative energies. This would reveal the most prevalent conformation of the molecule.
Data tables for dihedral angles and the relative energies of different conformers would be a direct output of such a study, but this information is not currently available.
Advanced Analytical Method Development for Research Purity and Quantification
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for assessing the purity of Chloromethyl 4-chlorobutanoate and for monitoring the progress of its synthesis. These methods separate the target compound from starting materials, byproducts, and degradation products, allowing for accurate quantification and qualitative assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to its volatility, this compound is an ideal candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This technique provides high-resolution separation and definitive identification based on the mass-to-charge ratio of the fragmented molecule.
Research Findings: A GC-MS method would be developed to separate this compound from potential impurities like 4-chlorobutanoic acid, chloromethanol, and residual solvents from synthesis. The mass spectrometer detector offers high specificity, allowing for the identification of co-eluting peaks by analyzing their unique mass spectra. In a research setting, the primary electron ionization (EI) would likely cause fragmentation of the parent molecule. Expected fragments would arise from the cleavage of the ester bond and the loss of chlorine atoms, providing a characteristic fragmentation pattern for unambiguous identification. For reaction monitoring, the disappearance of starting material peaks and the appearance of the product peak would be tracked over time.
Table 1: Illustrative GC-MS Parameters for this compound Analysis
| Parameter | Value/Description |
| GC System | Agilent 8890 GC System or equivalent |
| Column | HP-5ms (or similar low-polarity column), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | Start at 60 °C, hold for 2 min, ramp to 240 °C at 15 °C/min, hold for 5 min |
| MS System | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI) at 70 eV |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | 35 - 350 m/z |
High-Performance Liquid Chromatography (HPLC)
While GC-MS is often preferred for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly if the compound is thermally labile or if derivatization is required for other analytical purposes.
Research Findings: For a non-chromophoric compound like this compound, which lacks a UV-absorbing functional group, detection would be a key challenge. A Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be suitable. A normal-phase HPLC method could be employed to separate the moderately polar analyte from non-polar impurities. Alternatively, a reversed-phase method could be used, although retention might be limited without a more polar functional group. Purity analysis would involve quantifying the area percentage of the main peak relative to any impurity peaks.
Table 2: Projected HPLC Parameters for this compound Analysis
| Parameter | Value/Description |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Rx-SIL (silica), 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic mixture of n-Hexane and Ethyl Acetate (e.g., 95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detector | Refractive Index Detector (RID) |
| Injection Volume | 10 µL |
Spectroscopic Quantification Techniques
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), can be employed for the absolute quantification of this compound without the need for a specific reference standard of the same compound.
Research Findings: Quantitative NMR (qNMR) is a powerful tool for determining the purity of a substance. For this compound, a ¹H NMR spectrum would be acquired with a known amount of a high-purity internal standard (e.g., maleic anhydride (B1165640) or dimethyl sulfone) that has a resonance in a clear region of the spectrum. By comparing the integral of a specific, well-resolved proton signal from the analyte (e.g., the chloromethyl protons, -O-CH₂-Cl) to the integral of a known signal from the internal standard, the absolute quantity and purity of the analyte can be calculated with high precision. This technique is particularly valuable in a research context where a certified reference material for the compound may not exist.
Method Validation in Academic Research Contexts
The validation of an analytical method ensures its suitability for the intended purpose. nist.gov In an academic research context, this process demonstrates that a newly developed method for analyzing this compound is reliable, reproducible, and accurate. researchgate.net The validation would assess several key performance characteristics. hbm4eu.eu
Research Findings: A typical validation protocol for a chromatographic method developed for this compound would include the following tests:
Specificity/Selectivity: This would be demonstrated by analyzing a blank (matrix without the analyte) and a spiked sample. The method is specific if it produces no interfering peaks at the retention time of the analyte.
Linearity and Range: Linearity would be established by preparing a series of at least five concentrations of the analyte and plotting the instrument response against concentration. researchgate.net The relationship is typically evaluated by the coefficient of determination (R²), which should ideally be ≥ 0.99.
Accuracy: Accuracy is determined by spike/recovery experiments, where a known quantity of the analyte is added to a sample matrix. The percentage recovery is then calculated. A common acceptance criterion for accuracy is a recovery between 90% and 110%.
Precision: Precision is assessed at two levels:
Repeatability (Intra-day precision): The analysis of multiple samples of the same concentration during the same day.
Intermediate Precision (Inter-day precision): The analysis is repeated on different days to check for variations. Precision is typically expressed as the relative standard deviation (RSD), with an acceptance criterion often set at < 5% for academic research purposes.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest concentration of the analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.net These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Table 3: Typical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Measurement | Typical Acceptance Criterion |
| Linearity | Coefficient of Determination (R²) | R² ≥ 0.99 |
| Accuracy | Percent Recovery (%) | 90 - 110% |
| Precision (Repeatability) | Relative Standard Deviation (RSD%) | RSD ≤ 5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio | S/N ≥ 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio | S/N ≥ 10:1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
